

# 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine solubility profile

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## Compound of Interest

**Compound Name:** 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

**Cat. No.:** B167712

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An In-depth Technical Guide on the Solubility Profile of **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine**

## Introduction

**4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which is an isostere of adenine, it serves as a crucial intermediate in the synthesis of targeted kinase inhibitors.<sup>[1]</sup> The pyrrolo[2,3-d]pyrimidine core is found in several approved drugs and clinical candidates for treating inflammatory diseases and cancers.<sup>[1]</sup> The solubility of such compounds is a critical physicochemical property that profoundly influences their biological activity, formulation, and overall viability as drug candidates.<sup>[2]</sup> Poor solubility can impede absorption, lead to unreliable bioassay results, and present significant challenges in formulation development.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of the solubility profile of **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine**. Due to the limited availability of specific experimental data for this particular methylated derivative, this document outlines the known solubility characteristics of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and presents standardized, detailed experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies will enable researchers to generate precise solubility data for the target compound.

## Physicochemical Properties of the Parent Scaffold

To establish a baseline, the known physicochemical properties of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are summarized below. These properties are expected to be similar to those of the 5-methyl derivative.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub>	[4]
Molecular Weight	153.57 g/mol	[4]
Appearance	White to light-colored crystalline solid	[4][5]
Melting Point	Approximately 188-194 °C	[6]
pKa	11.42 ± 0.20 (Predicted)	[6][7]

## Solubility Profile

### Qualitative Solubility

Based on the available information for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is anticipated that **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine** will exhibit poor solubility in aqueous solutions.<sup>[4]</sup> The introduction of a methyl group at the 5-position is unlikely to significantly increase its hydrophilicity. Conversely, the compound is expected to have better solubility in various organic solvents.

- Aqueous Solvents: Sparingly soluble in water.<sup>[5]</sup>
- Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.<sup>[4][5][6][7]</sup>

## Illustrative Quantitative Solubility Data

While specific experimental values for **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine** are not publicly available, the following table presents a set of illustrative, yet realistic, quantitative

solubility data in common solvents. Researchers can use this as a reference when designing their own experimental studies.

Solvent	Type	Expected Solubility ( $\mu\text{g/mL}$ )	Expected Molarity ( $\mu\text{M}$ )
Water (pH 7.4)	Aqueous	< 10	< 59
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	< 10	< 59
Methanol (MeOH)	Organic	> 1000	> 5900
Ethanol (EtOH)	Organic	> 500	> 2950
Dimethyl Sulfoxide (DMSO)	Organic	> 20000	> 118000
Acetonitrile (ACN)	Organic	~ 200	~ 1180

## Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, standardized experimental protocols are essential. The two primary methods used in drug discovery are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.[2][8]

### Equilibrium (Thermodynamic) Solubility Assay Protocol (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[9][10]

4.1.1. Principle An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved material. The concentration of the dissolved compound in the supernatant is then quantified after separating the undissolved solid.[9][10]

#### 4.1.2. Materials and Equipment

- Test Compound: Solid **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine**.
- Solvents: Deionized water, PBS, and selected organic solvents.
- Equipment: Analytical balance, vials with screw caps, orbital shaker or thermomixer, centrifuge, filtration apparatus (e.g., 0.45 µm syringe filters), and a quantification instrument such as HPLC-UV or LC-MS/MS.[9][10]

#### 4.1.3. Step-by-Step Procedure

- Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a vial containing a precise volume (e.g., 1 mL) of the desired solvent.[9]
- Incubation: Securely cap the vials and place them in an orbital shaker or thermomixer. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[9][10]
- Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.[9]
- Quantification: Prepare a calibration curve using standard solutions of the compound. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[10]

#### 4.1.4. Data Analysis

The equilibrium solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.[11]

## Kinetic Solubility Assay Protocol

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][12]

#### 4.2.1. Principle

A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter

incubation period (e.g., 1-2 hours). The concentration of the compound remaining in the solution is then determined.[12][13]

#### 4.2.2. Materials and Equipment

- Test Compound: 10-20 mM stock solution of **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine** in DMSO.[14]
- Aqueous Buffer: PBS or other relevant buffers.
- Equipment: Microtiter plates (96- or 384-well), multichannel pipettes or automated liquid handler, plate shaker, and a plate reader (nephelometer for light scattering or UV-Vis spectrophotometer).[12]

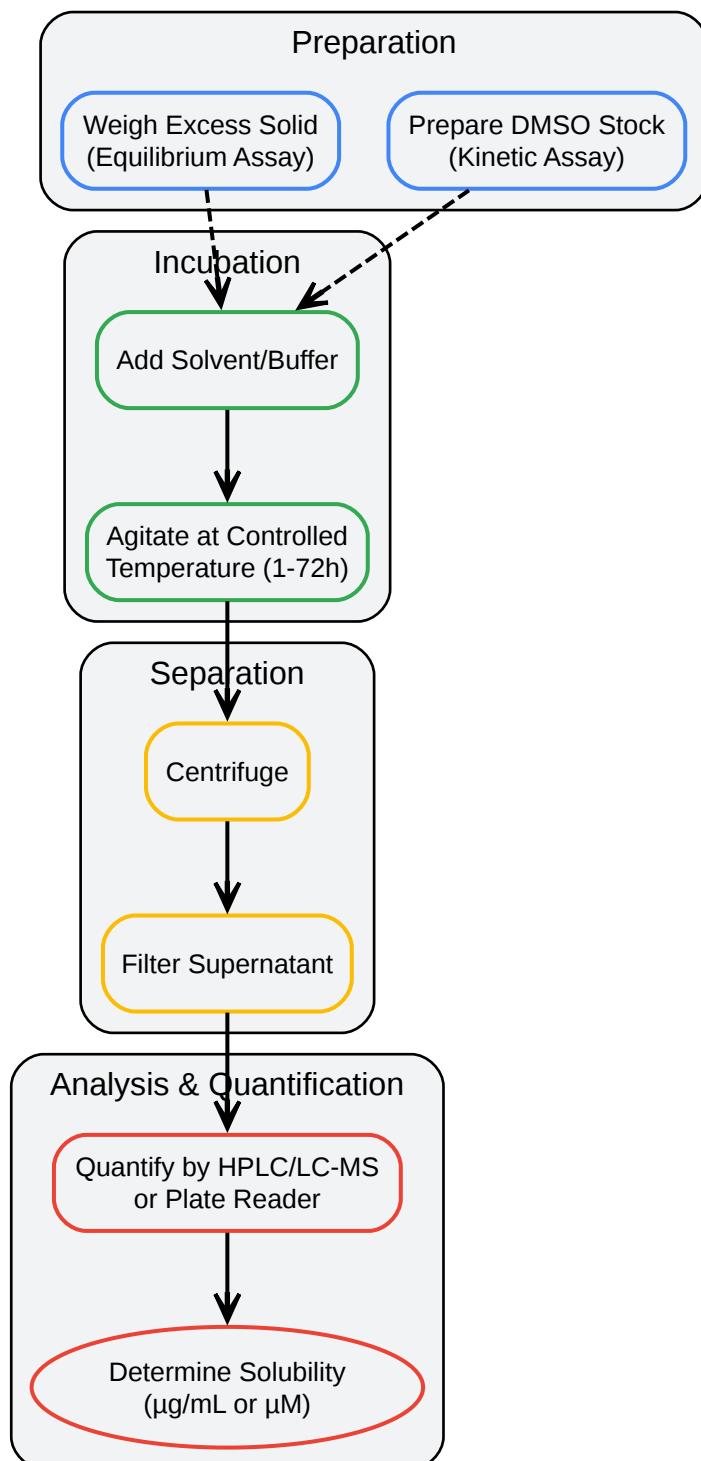
#### 4.2.3. Step-by-Step Procedure

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[14]
- Sample Preparation: Dispense the aqueous buffer into the wells of a microtiter plate. Add a small volume (e.g., 1-5  $\mu$ L) of the DMSO stock solution to the buffer to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically  $\leq$ 1-2%).[12][14]
- Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[13]
- Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[12]
- Detection (UV-Vis Spectroscopy): Alternatively, after incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's  $\lambda_{\text{max}}$ .[12]

4.2.4. Data Analysis The kinetic solubility is determined by comparing the measurement (light scattering or UV absorbance) against a calibration curve prepared from known concentrations of the compound.

## Visualizations

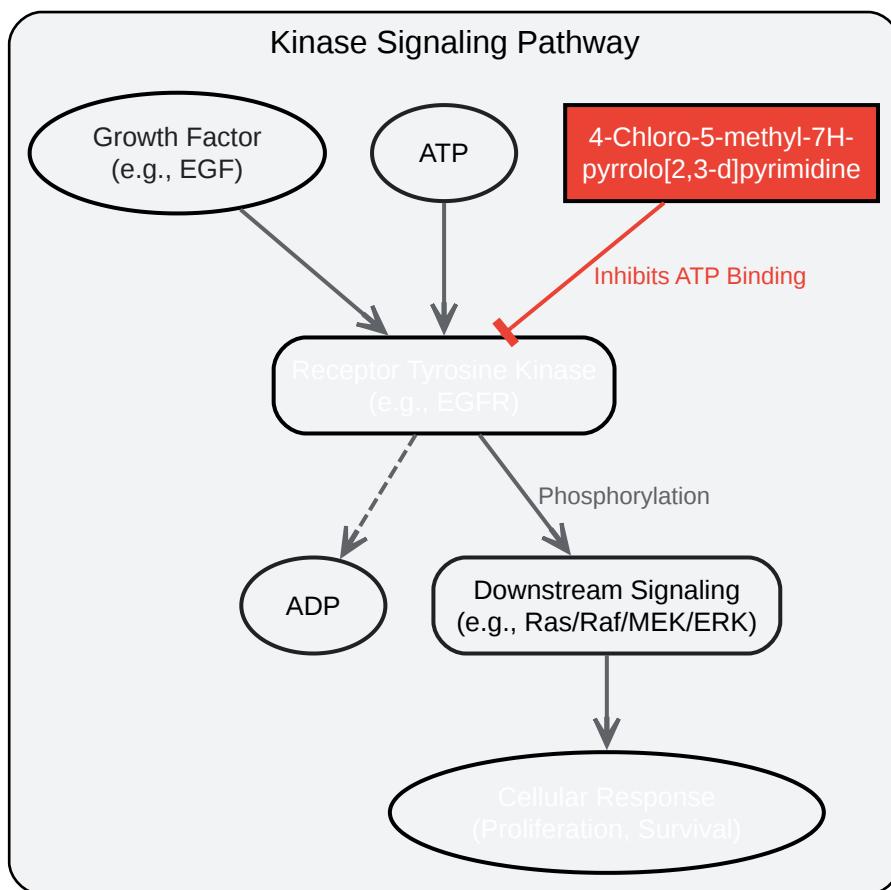
# Experimental Workflow for Solubility Determination



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Caption: General workflow for experimental solubility determination.

## Representative Kinase Inhibition Signaling Pathway



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Caption: Inhibition of a receptor tyrosine kinase pathway.

## Conclusion

While direct experimental solubility data for **4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine** is not readily found in published literature, its solubility profile can be inferred from its parent compound and definitively determined through well-established experimental protocols. The compound is expected to have low aqueous solubility and higher solubility in common organic solvents like DMSO and methanol. For researchers and drug development professionals, employing the detailed equilibrium and kinetic solubility assays provided in this guide will yield the precise data necessary for advancing research and development. Understanding and

quantifying the solubility of this important synthetic intermediate is a fundamental step toward the successful development of novel kinase inhibitors and other potential therapeutics.

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